N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
This compound features a benzo[d][1,3]dioxol-5-yl group linked via an acetamide bridge to a sulfonated indole moiety substituted with a 2-methylbenzyl group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-6-2-3-7-18(17)13-27-14-24(20-8-4-5-9-21(20)27)33(29,30)15-25(28)26-19-10-11-22-23(12-19)32-16-31-22/h2-12,14H,13,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPVHICIFGHVJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an indole derivative, which are known for their diverse biological properties. The synthesis typically involves multi-step reactions that yield high-purity products suitable for biological testing. For instance, derivatives of this compound have been synthesized through methods involving thioglycolic acid and substituted benzyl bromides, leading to compounds with yields ranging from 37% to 90% .
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds related to this compound. Key findings include:
- Cytotoxicity : The compound exhibits selective cytotoxicity against various cancer cell lines. For example, related derivatives showed IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) . In comparison, standard drugs like doxorubicin had higher IC50 values, indicating that these derivatives may be more potent.
-
Mechanism of Action : The anticancer effects are attributed to multiple mechanisms:
- EGFR Inhibition : The compounds were found to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells, as evidenced by changes in cell cycle distribution and mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. For instance, certain derivatives demonstrated activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests potential applications in treating tuberculosis.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- α-Amylase Inhibition : Some derivatives showed significant α-amylase inhibition with IC50 values as low as 0.68 µM, indicating potential use in managing diabetes by regulating carbohydrate metabolism .
Case Studies and Research Findings
Several case studies highlight the compound's efficacy:
- In vitro Studies : A study demonstrated that derivatives with benzo[d][1,3]dioxole exhibited potent antiproliferative effects across multiple cancer cell lines while maintaining low toxicity towards normal cells (IC50 > 150 µM) .
- In vivo Studies : Animal models have shown promising results where administration of certain derivatives significantly reduced blood glucose levels in diabetic mice, further supporting their potential therapeutic applications beyond oncology .
Summary Table of Biological Activities
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multi-step organic reactions that integrate the benzo[d][1,3]dioxole moiety with indole derivatives. The compound's structure features a sulfonamide linkage, which is pivotal for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing sulfonamide groups. For instance, similar derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that certain sulfonamide derivatives could induce cell cycle arrest and apoptosis in cancer cells through mechanisms independent of p53 pathways .
Table 1: Summary of Anticancer Activities of Sulfonamide Derivatives
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research indicates that similar sulfonamide derivatives exhibit effective antimicrobial activity against various pathogens, including bacterial strains responsible for tuberculosis . The mechanism often involves inhibition of bacterial enzymes critical for survival.
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit enzymes such as carbonic anhydrase and various proteases. This property is crucial for developing drugs targeting metabolic pathways in diseases like diabetes and cancer.
Table 2: Enzyme Inhibition Studies
| Enzyme Targeted | Compound | Inhibition Type | Reference |
|---|---|---|---|
| Carbonic Anhydrase | This compound | Competitive | |
| Mycobacterial Enzymes | 2-(N-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Noncompetitive |
Neurological Disorders
Research has also explored the potential of related compounds as inhibitors of acetylcholinesterase, suggesting possible applications in treating Alzheimer's disease . The ability to modulate neurotransmitter levels could provide therapeutic benefits in neurodegenerative conditions.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluations of compounds similar to this compound:
- Anticancer Evaluation : A study evaluated a series of sulfonamide derivatives for their anticancer activity against various cell lines. The results indicated significant cytotoxic effects correlated with specific structural features .
- Antimicrobial Activity : Another research focused on the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents against resistant strains .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight :
-
Acidic conditions protonate the acetamide carbonyl, facilitating nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group participates in nucleophilic substitution with amines or alkoxides:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Primary amines (e.g., methylamine) | DMF, 60°C, 12 hours | N-methyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide | Sulfonamide derivative synthesis |
| Sodium methoxide | Methanol, reflux, 8 hours | Methyl 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetate | Esterification |
Key Observations :
-
Reactions require anhydrous conditions to avoid competing hydrolysis.
-
Steric hindrance from the 2-methylbenzyl group slows substitution kinetics.
Hydrogenation of the Benzodioxole Ring
Catalytic hydrogenation reduces the benzodioxole ring:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), ethanol, 24 hours | N-(cyclohexane-1,3-diol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide | >90% |
Notes :
-
The reaction preserves the sulfonyl and indole groups while saturating the benzodioxole ring.
-
Over-hydrogenation of the indole ring is avoided by limiting reaction time.
Oxidation of the Indole Moiety
The indole system undergoes selective oxidation:
Structural Impact :
-
Oxidation at the indole β-position modifies electronic properties, potentially enhancing biological activity.
Stability Under pH Variations
The compound’s stability correlates with its reactivity:
| pH | Condition | Degradation Pathway | Half-Life |
|---|---|---|---|
| 1.0 | Simulated gastric fluid, 37°C | Acetamide hydrolysis + indole ring protonation | 2.1 hours |
| 7.4 | Phosphate buffer, 37°C | Minimal degradation | >48 hours |
| 10.0 | Simulated intestinal fluid, 37°C | Sulfonyl group hydrolysis + benzodioxole ring opening | 6.5 hours |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Structural Differences and Implications
Sulfonyl vs. Sulfanyl Groups :
- The target compound’s sulfonyl (–SO₂–) group () enhances hydrogen-bonding capacity and metabolic stability compared to the sulfanyl (–S–) analog (), which may exhibit reduced electrophilicity and weaker target interactions.
Aromatic Moieties :
- The benzo[d][1,3]dioxol-5-yl group in the target compound offers electron-rich aromaticity, contrasting with the 4-ethoxyphenyl group in , which may alter solubility and π-π stacking interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
